3-Bromo-1H-pyrazolo[4,3-d]pyrimidine
CAS No.:
Cat. No.: VC15979401
Molecular Formula: C5H3BrN4
Molecular Weight: 199.01 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-1H-pyrazolo[4,3-d]pyrimidine -](/images/structure/VC15979401.png)
Specification
Molecular Formula | C5H3BrN4 |
---|---|
Molecular Weight | 199.01 g/mol |
IUPAC Name | 3-bromo-2H-pyrazolo[4,3-d]pyrimidine |
Standard InChI | InChI=1S/C5H3BrN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10) |
Standard InChI Key | DTBKKESEAXYGMM-UHFFFAOYSA-N |
Canonical SMILES | C1=NC=NC2=C(NN=C21)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Bromo-1H-pyrazolo[4,3-d]pyrimidine features a bicyclic system where a pyrazole ring (positions 1–3) is fused to a pyrimidine ring (positions 4–6). The bromine atom at position 3 introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:
Property | Value |
---|---|
CAS Registry Number | 83255-86-1 |
Molecular Formula | |
Molecular Weight | 229.04 g/mol |
Purity | >97.0% (HPLC) |
The compound’s planar structure facilitates π-π stacking interactions, making it suitable for binding to hydrophobic pockets in biological targets .
Spectroscopic Properties
Nuclear magnetic resonance (NMR) data for 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine reveals distinct signals corresponding to the pyrimidine nitrogen environments and the bromine-substituted carbon. For example:
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine primarily involves cyclization and halogenation steps. A notable method, described in patent CN102911174A , utilizes intermediate V (a substituted pyridine derivative) and sodium nitrite under acidic conditions:
\text{Compound V} + \text{NaNO}_2 \xrightarrow{\text{H}_2\text{SO}_4, -5\,^\circ\text{C} \text{ to } 0\,^\circ\text{C}} \text{3-Bromo-1H-pyrazolo[4,3-d]pyrimidine} \quad (\text{Yield: >90\%})[3]Reaction Conditions:
Industrial-Scale Production
Industrial protocols optimize solvent systems and catalysts to enhance efficiency. For instance, dimethylformamide (DMF) serves as a polar aprotic solvent, while potassium carbonate acts as a base to facilitate deprotonation. Continuous flow reactors are employed to maintain consistent reaction kinetics and reduce byproduct formation.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media but dissolves readily in organic solvents such as DMSO and DMF . Stability assessments indicate sensitivity to prolonged exposure to light and moisture, necessitating storage at 2–8°C under inert atmospheres .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 215–217°C, with decomposition observed above 300°C . These properties underscore its suitability for high-temperature reactions in drug synthesis.
Biological and Pharmacological Applications
Kinase Inhibition
3-Bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives demonstrate potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. Molecular docking studies highlight interactions with the ATP-binding pocket, where the bromine atom forms van der Waals contacts with Leu83 and Asp86 residues .
Table 1: Inhibitory Activity of Derivatives Against Cancer Cell Lines
Derivative | Cell Line | IC (µM) |
---|---|---|
3-Bromo-4-amino analog | MCF-7 | 0.0158 |
6-Bromo-substituted | HCT-116 | 20.5 |
Recent Research Advancements
Structural Modifications
Recent efforts focus on substituting the pyrimidine ring to enhance bioavailability. For example, introducing electron-withdrawing groups at position 6 improves metabolic stability .
Computational Studies
Density functional theory (DFT) calculations predict that bromine’s electronegativity increases the compound’s binding affinity to CDK2 by 1.5 kcal/mol compared to chlorine analogs .
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